molecular formula C22H23N3O2 B2629658 (1R,4S)-N-(furan-2-ylmethyl)-4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamide CAS No. 622800-21-9

(1R,4S)-N-(furan-2-ylmethyl)-4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamide

Cat. No. B2629658
CAS RN: 622800-21-9
M. Wt: 361.445
InChI Key: JNUSQEQONVHUBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,4S)-N-(furan-2-ylmethyl)-4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamide is a useful research compound. Its molecular formula is C22H23N3O2 and its molecular weight is 361.445. The purity is usually 95%.
BenchChem offers high-quality (1R,4S)-N-(furan-2-ylmethyl)-4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,4S)-N-(furan-2-ylmethyl)-4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

This compound and its derivatives are primarily involved in chemical synthesis and characterization studies. For instance, derivatives like N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide and related compounds have been synthesized and characterized extensively. These derivatives are noted for their potential therapeutic applications, demonstrating significant anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties. The structural elucidation of these compounds is achieved through various techniques, including IR, NMR, and X-ray diffraction data (Bonilla-Castañeda et al., 2022).

Biological Activities and Therapeutic Potential

Compounds structurally related to (1R,4S)-N-(furan-2-ylmethyl)-4,11,11-trimethyl-1,2,3,4-tetrahydro-1,4-methanophenazine-1-carboxamide have been synthesized and evaluated for their biological activities. For instance, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, including derivatives like 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, have been synthesized and found to exhibit strong DNA affinities and potent antiprotozoal activities. These compounds show promising in vitro and in vivo activities against Trypanosoma and Plasmodium species, indicating their potential as therapeutic agents in treating diseases like trypanosomiasis and malaria (Ismail et al., 2004).

Chemical Reactivity and Synthesis of Heterocyclic Compounds

The chemical reactivity of furan-2-yl derivatives is a subject of interest in synthetic chemistry. These compounds participate in various chemical reactions leading to the synthesis of heterocyclic compounds. For instance, furan-2-yl(phenyl)methanol derivatives have been used in aza-Piancatelli rearrangements and Michael reactions to synthesize corresponding 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. These reactions are notable for their good yields, high selectivity, low catalyst loading, and rapid reaction times, highlighting the versatile applications of furan-2-yl derivatives in organic synthesis (Reddy et al., 2012).

properties

IUPAC Name

N-(furan-2-ylmethyl)-12,15,15-trimethyl-3,10-diazatetracyclo[10.2.1.02,11.04,9]pentadeca-2,4,6,8,10-pentaene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-20(2)21(3)10-11-22(20,19(26)23-13-14-7-6-12-27-14)18-17(21)24-15-8-4-5-9-16(15)25-18/h4-9,12H,10-11,13H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUSQEQONVHUBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(C3=NC4=CC=CC=C4N=C32)C(=O)NCC5=CC=CO5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.